N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a synthetic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at the 6-position and a butanamide linker connected to a 2-chlorobenzyl group. This structure combines a heterocyclic scaffold with substituents designed to modulate electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C17H18ClN5O2 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C17H18ClN5O2/c1-25-17-10-9-15-21-20-14(23(15)22-17)7-4-8-16(24)19-11-12-5-2-3-6-13(12)18/h2-3,5-6,9-10H,4,7-8,11H2,1H3,(H,19,24) |
InChI Key |
JCRGBDKYKVGNRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NCC3=CC=CC=C3Cl)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under reflux conditions.
Methoxylation: Introduction of the methoxy group is usually achieved via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Butanamide Chain: The butanamide chain is introduced through an amidation reaction, where the triazolopyridazine intermediate reacts with a butanoyl chloride derivative in the presence of a base like triethylamine.
Chlorobenzylation: The final step involves the attachment of the 2-chlorobenzyl group through a nucleophilic substitution reaction, using 2-chlorobenzyl chloride and the previously synthesized intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to ring-opened products.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Ring-opened products or reduced triazolopyridazine derivatives.
Substitution: Compounds where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy in treating certain diseases or conditions, as well as its safety and pharmacokinetics.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine ring may interact with active sites of enzymes, inhibiting their activity, while the chlorobenzyl group could enhance binding affinity through hydrophobic interactions. The methoxy group may also play a role in modulating the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its pharmacological profile. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Insights
Positional Isomerism: The 2-chlorobenzyl group in the target compound likely imposes distinct steric effects compared to the 4-chlorobenzyl isomer ().
Methoxy vs. This could influence pharmacokinetics and target engagement .
Linker Variations :
- The butanamide linker in the target compound provides greater conformational flexibility than shorter chains (e.g., ethyl in ’s benzamide derivative), which may optimize binding to deep hydrophobic pockets in enzymes or receptors .
Biological Activity Trends :
- highlights that chloro and methoxy substituents on the triazolopyridazine core correlate with cytotoxicity (e.g., Compound 24’s IC50 of ~2–5 μg mL⁻¹ against HepA cells). The target compound’s methoxy group may similarly enhance activity compared to unsubstituted analogs .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for analogous triazolopyridazines, such as annulation of 1,2,4-triazole rings onto azine precursors () or coupling reactions using cesium carbonate/DMF (). These routes emphasize modularity for substituent variation .
Biological Activity
N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the triazole and pyridazine moieties. The synthetic pathway may include:
- Formation of the Triazole Ring : This is often achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
- Pyridazine Formation : This can be accomplished via condensation reactions that yield the desired pyridazine structure.
- Final Coupling : The final step involves coupling the chlorobenzyl group with the butanamide to form the complete structure.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain triazole derivatives can inhibit cell proliferation in breast and colon cancer models through mechanisms that do not solely rely on traditional targets like dihydrofolate reductase (DHFR) .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular stress responses and inflammation .
- GABA Transporter Modulation : Some derivatives have shown potential in modulating GABA transporters, which could be beneficial in neurological applications .
Case Study 1: Anticancer Activity
In a study evaluating various triazole derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds in models of epilepsy. These studies suggested that certain structural modifications could enhance the efficacy of GABAergic modulation, providing a basis for future therapeutic applications in epilepsy management .
Data Table: Biological Activity Overview
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | Breast Cancer | 15 | Inhibition of p38 MAPK |
| Antiproliferative | Colon Cancer | 20 | Induction of apoptosis |
| Neuroprotective | Epileptic Model | 10 | Modulation of GABA transporters |
Q & A
Q. What are the critical steps in synthesizing N-(2-chlorobenzyl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves three stages:
- Cyclization : Formation of the triazolopyridazine core via reaction of hydrazinylpyridazine derivatives with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions. Temperature control (80–120°C) and solvent selection (e.g., ethanol or DMF) are critical for regioselectivity .
- Substitution : Introduction of the methoxy group at position 6 of the triazolopyridazine ring using nucleophilic aromatic substitution with sodium methoxide in anhydrous THF .
- Condensation : Coupling the chlorobenzyl moiety via amide bond formation. Catalytic agents like EDCI/HOBt or DCC improve efficiency in aprotic solvents (e.g., dichloromethane) .
Optimization : Use design of experiments (DOE) to test variables (temperature, stoichiometry, solvent polarity). For example, reducing chloride byproducts requires excess amine (1.2–1.5 eq.) and inert atmospheres .
Q. Which spectroscopic techniques are most reliable for characterizing intermediates and the final compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies substitution patterns. For example, the methoxy group at δ 3.8–4.0 ppm and triazolopyridazine protons as multiplet signals at δ 8.2–9.1 ppm .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~430) .
- FT-IR : Validate amide bond formation (C=O stretch at ~1650 cm⁻¹) and absence of residual hydroxyl groups .
Q. What safety protocols are essential when handling chlorinated intermediates and the final compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use fume hoods for reactions releasing HCl gas .
- Storage : Store chlorinated intermediates in airtight containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid incompatible materials (e.g., strong oxidizers) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can reaction mechanisms for triazolopyridazine cyclization be elucidated to resolve contradictory yield data in literature?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FT-IR or LC-MS to identify rate-determining steps. For example, slower cyclization in polar solvents (DMF vs. toluene) suggests a carbocation intermediate .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine precursors to track nitrogen incorporation into the triazole ring, clarifying competing pathways .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to compare activation energies of alternative cyclization pathways, resolving discrepancies in reported yields .
Q. What strategies can improve the compound’s solubility and bioavailability for pharmacological assays?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl, mesylate) via slurry experiments in ethanol/water mixtures. Hydrochloride salts often enhance aqueous solubility by 5–10× .
- Co-crystallization : Use GRAS co-formers (e.g., succinic acid) to modify crystal lattice energy. PXRD and DSC confirm polymorph stability .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated methoxy) to improve membrane permeability, validated by Caco-2 cell assays .
Q. How can computational chemistry methods guide the optimization of triazolopyridazine derivatives for selective kinase inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Focus on π-π stacking between triazolopyridazine and Phe residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Metrics like RMSD (<2 Å) and hydrogen bond occupancy (>80%) prioritize candidates .
- QSAR Models : Train ML models (Random Forest, SVM) on inhibition data (IC₅₀) to correlate substituent electronegativity (Cl, OMe) with activity .
Q. What experimental designs address contradictions in reported antiproliferative activity across cell lines?
- Methodological Answer :
- Panel Testing : Screen the compound against NCI-60 cell lines with standardized protocols (72-h exposure, SRB assay). Normalize data to positive controls (e.g., doxorubicin) .
- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis markers BAX/BCL-2) in sensitive vs. resistant lines (e.g., MCF-7 vs. A549) .
- Metabolomics : Track ATP depletion and lactate production via LC-MS to distinguish cytostatic vs. cytotoxic effects .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported reaction yields for triazolopyridazine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare literature protocols for variables like solvent purity (anhydrous vs. technical grade) and catalyst aging (freshly distilled DCC vs. stored) .
- Reproducibility Trials : Replicate key studies with controlled humidity (<30% RH) and inert gas purging, which significantly impact moisture-sensitive steps .
- Advanced Analytics : Use MALDI-TOF to detect trace impurities (e.g., dimerization byproducts) that reduce isolated yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
